molecular formula C7H5FO2 B021085 2-Fluoro-5-hydroxybenzaldehyde CAS No. 103438-84-2

2-Fluoro-5-hydroxybenzaldehyde

Cat. No. B021085
CAS RN: 103438-84-2
M. Wt: 140.11 g/mol
InChI Key: SNILBNSNKISKLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 . It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .


Synthesis Analysis

The synthesis of 2-Fluoro-5-hydroxybenzaldehyde involves complex chemical reactions. For instance, it can be synthesized through the reaction of 2-hydroxybenzaldehyde with 2,2-dimethylpropane-1,3-diamine and DyCl3·6H2O under room temperature conditions .


Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-hydroxybenzaldehyde is characterized by the presence of a fluorine atom and a hydroxyl group attached to a benzaldehyde core . The exact mass of the molecule is 140.02735756 g/mol .


Chemical Reactions Analysis

The chemical reactions involving 2-Fluoro-5-hydroxybenzaldehyde are complex and can vary depending on the conditions and the reactants involved .


Physical And Chemical Properties Analysis

2-Fluoro-5-hydroxybenzaldehyde has a molecular weight of 140.11 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . Its topological polar surface area is 37.3 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Fluorescent Probes

Finally, 2-Fluoro-5-hydroxybenzaldehyde can be modified to create fluorescent probes for biological imaging. By attaching it to biomolecules, researchers can track the movement and interaction of these molecules within cells, providing insights into cellular processes and disease mechanisms.

Each of these applications leverages the unique chemical structure of 2-Fluoro-5-hydroxybenzaldehyde , demonstrating its versatility and importance in scientific research. The compound’s ability to introduce both a fluorine atom and a hydroxyl group into other molecules makes it a valuable tool across various fields of study .

Safety and Hazards

2-Fluoro-5-hydroxybenzaldehyde is classified as harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

2-fluoro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILBNSNKISKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343079
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-hydroxybenzaldehyde

CAS RN

103438-84-2
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BBr3 (4 mL, 4 mmol, 1.0 M in heptane) was added dropwise to a solution of 2-fluoro-5-(methyloxy)benzaldehyde in CH2Cl2 at −78° C. The reaction mixture was stirred at −78° C. for 1 hour, slowly warmed to 0° C. and stirred for 2 hours. The reaction mixture was poured into water, extracted with EtOAc (3×10 mL). The extracts were combined, washed with water, brine, and dried (Na2SO4). The solvent was evaporated, and the residue was purified on silica gel, using 0-20% EtOAc-Hexane to give the desired product (142 mg, 25%) as a white solid. MS m/z 141 [M+H]+
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Synthesis routes and methods II

Procedure details

2-Fluoro-5-methoxy-benzaldehyde (4 g, 26 mmol) was dissolved in dry DCM (25 mL) under an argon atmosphere, cooled to 0° C. and slowly added boron tribromide (26 mL, 1.0 M in DCM, 26 mmol). On completion of the addition the reaction mixture was allowed to warm to RT and stirred for 16 h under an argon atmosphere. The reaction was carefully quenched with water (10 mL), added sat. NaHCO3 (30 mL), then shaken and the layers were separated. The aqueous phase was extracted with two more portions of DCM. The organic phases were combined, extracted with 2N NaOH (2×100 mL). The combined NaOH-phases were acidified with HCl (konc.) and extracted with DCM (4×150 mL). The organic phases were combined, dried (MgSO4), filtered, and concentrated in vacuo to afford the crude product. Purified by chromatography using EtOAc/petroleum ether (40-60)(v:v=1:5) as the eluent, affording the title compound as a white solid.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-hydroxybenzaldehyde
Reactant of Route 2
2-Fluoro-5-hydroxybenzaldehyde
Reactant of Route 3
Reactant of Route 3
2-Fluoro-5-hydroxybenzaldehyde
Reactant of Route 4
2-Fluoro-5-hydroxybenzaldehyde
Reactant of Route 5
Reactant of Route 5
2-Fluoro-5-hydroxybenzaldehyde
Reactant of Route 6
Reactant of Route 6
2-Fluoro-5-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.